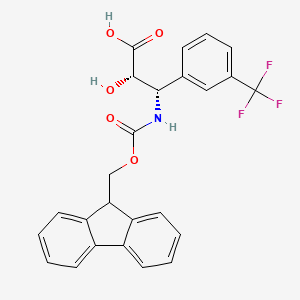

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that appears to be related to a class of compounds used in the development of pharmaceuticals, particularly those targeting the human immunodeficiency virus (HIV) protease. The structure suggests that it is a chiral molecule with specific stereochemistry, indicated by the (2S,3S) configuration, which is crucial for its biological activity.

Synthesis Analysis

The synthesis of related compounds, such as (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, has been reported to involve highly diastereoselective cyanohydrin formation. This process uses (S)-2-N,N-dibenzyl-amino-3-phenylpropanal with acetone cyanohydrin in the presence of trimethyl-aluminum as a key step . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic strategies and principles of stereochemistry are employed.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups: an amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, a hydroxy group, and a phenyl group with a trifluoromethyl substituent. The presence of these groups suggests that the compound could be involved in a variety of chemical reactions, particularly those relevant to the formation of peptide bonds in the presence of Fmoc protective groups, which are commonly used in peptide synthesis.

Chemical Reactions Analysis

The compound's structure, with its protected amino group and carboxylic acid functionality, indicates that it could participate in peptide bond formation reactions. The Fmoc group is typically removed under basic conditions, which would then allow the amino group to react with other carboxylic acid derivatives to form peptides. The trifluoromethyl group on the phenyl ring could influence the compound's reactivity and electronic properties, potentially affecting its interaction with biological targets.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not provided in the papers, we can infer that the molecule's chiral centers would result in optical activity, and its polar functional groups would likely confer some degree of solubility in polar solvents. The presence of the trifluoromethyl group could increase the compound's lipophilicity, which is an important factor in drug design for membrane permeability.

Relevant Case Studies

The provided papers do not include case studies directly related to the compound . However, the synthesis of similar compounds has been evaluated for their in vitro potency and in vivo effects, such as the inhibition of PGE(2)-induced uterine contraction in pregnant rats, mediated by the EP3 receptor subtype . These studies are crucial for understanding the structure-activity relationships (SARs) and optimizing the side chains to improve the compound's biological effects.

科学的研究の応用

Phosphonic Acid Applications

Phosphonic acids are utilized for their bioactive properties in drug development, bone targeting, and the design of supramolecular or hybrid materials. They also play a crucial role in the functionalization of surfaces, analytical purposes, medical imaging, and as phosphoantigen, covering a broad range of research fields from chemistry to physics (Sevrain et al., 2017).

Perfluorinated Acids (PFCAs) in Environmental Science

PFCAs are environmentally persistent and have raised concerns regarding their bioaccumulation potential. They are studied for their environmental behavior, partitioning behavior, and regulatory criteria for bioaccumulation, which is critical for understanding their impact on wildlife and ecosystems (Conder et al., 2008).

Hydroxycinnamic Acids (HCAs) in Medicine

HCAs possess significant biological properties, including antioxidant activities. Their structure-activity relationships have been extensively studied, revealing that modifications of the aromatic ring and carboxylic function can generate more potent antioxidant molecules, with implications for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Levulinic Acid in Drug Synthesis

Levulinic acid, derived from biomass, is highlighted for its applications in cancer treatment, medical materials, and other medical fields. It serves as a raw material for direct drug synthesis and the synthesis of related derivatives, showcasing its versatility and potential in reducing drug synthesis costs (Zhang et al., 2021).

Fluorinated Compounds in Protein Design

Fluorinated amino acids are engineered into proteins to create proteins with novel chemical and biological properties, including enhanced stability against chemical and thermal denaturation (Buer & Marsh, 2012).

特性

IUPAC Name |

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO5/c26-25(27,28)15-7-5-6-14(12-15)21(22(30)23(31)32)29-24(33)34-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-22,30H,13H2,(H,29,33)(H,31,32)/t21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIBKTYRRWBXET-VXKWHMMOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)C(F)(F)F)C(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC(=CC=C4)C(F)(F)F)[C@@H](C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376157 |

Source

|

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid | |

CAS RN |

959581-13-6 |

Source

|

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)

![2-[2-(Hydroxymethyl)phenoxy]benzenecarbonitrile](/img/structure/B1302995.png)

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1303001.png)

![4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1303005.png)